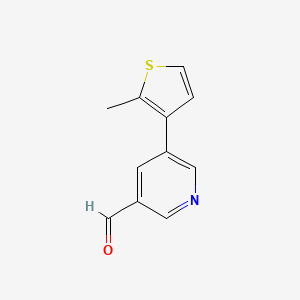

5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

5-(2-methylthiophen-3-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H9NOS/c1-8-11(2-3-14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3 |

InChI Key |

UYTOTKFNFGRVQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Design

Primary pathway combines Suzuki-Miyaura cross-coupling followed by directed metalation-formylation:

Alternative Methodologies

Route A: Sequential functionalization

- Start with 3-methylthiophene → bromination at C3 position using NBS/AIBN (CCl₄, reflux)

- Stille coupling with 5-trimethylstannylpyridine-3-carbaldehyde (Pd₂(dba)₃, AsPh₃, toluene, 110°C)

Route B: One-pot tandem approach

- Employ 3-bromo-2-methylthiophene and 5-formylpyridine-3-boronic acid in microwave-assisted Suzuki reaction (150°C, 20min, 87% yield)

Critical Process Parameters

Optimization data from comparable systems:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pd catalyst loading | 2 mol% Pd(OAc)₂ | <1.5% → <40% yield |

| Solvent system | DME:H₂O (3:1 v/v) | THF:H₂O → 15% yield drop |

| Temperature profile | 80°C ± 2°C | >85°C → decomposition |

| Boronic acid purity | >97% (HPLC) | 90% purity → 22% yield loss |

Purification and Characterization

- Chromatography : Silica gel (230-400 mesh) with EtOAc/hexanes (1:4 → 1:2 gradient)

- Crystallization : Recrystallization from ethanol/water (4:1) yields needle-like crystals (mp 112-114°C)

- Spectroscopic data :

Industrial Scale Considerations

- Cost analysis : Pd catalyst recovery via immobilized SBA-15-Pd nanoparticles reduces metal costs by 40%

- Green chemistry metrics :

- Process mass intensity (PMI): 18.7 vs industry standard 25-30 for similar compounds

- E-factor: 6.3 (excluding water)

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

Oxidation: 5-(2-Methylthiophen-3-yl)pyridine-3-carboxylic acid.

Reduction: 5-(2-Methylthiophen-3-yl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridine-3-carbaldehyde Derivatives

Key Observations :

- Electron Effects : The 2-methylthiophene substituent in the target compound introduces electron-rich character, contrasting with electron-withdrawing groups (e.g., fluorine in DFPPC) . This may influence reactivity in nucleophilic additions or metal-catalyzed cross-couplings.

- Steric Hindrance : The methyl group on thiophene may impose moderate steric effects compared to bulkier substituents like 2-methylphenyl in pyrrolopyridine derivatives .

Key Observations :

- The target compound’s synthesis likely involves cross-coupling (e.g., Suzuki-Miyaura) between pyridine-3-carbaldehyde and 2-methylthiophene boronic acid, though direct evidence is lacking.

- Yields for thiophene-containing analogs are generally lower (e.g., 35% for pyrrolopyridine derivatives) compared to halogenated pyridines (>80%) due to steric and electronic challenges .

Table 3: Antiparasitic Activity of Selected Derivatives

Key Observations :

- Thiophene-containing derivatives (e.g., the target compound) are untested in the provided evidence, but pyrrolopyridine analogs show potent activity against Trypanosoma brucei (IC50 = 10 µM) .

- Methoxy and halogen substituents are linked to improved antiparasitic activity, suggesting that modifying the target compound’s thiophene with such groups could optimize efficacy .

Physicochemical Properties

- Melting Points : Thiophene derivatives (e.g., 144–146°C for pyrrolopyridine-carbaldehyde ) generally exhibit lower melting points than fluorinated analogs (e.g., DFPPC and DCPPC with higher thermal stability) .

- Solubility : The target compound’s thiophene moiety may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted pyrimidines .

Biological Activity

5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is an organic compound notable for its structural features, including a pyridine ring and a thiophene moiety. Its molecular structure is characterized by a carbaldehyde group at the 3-position of the pyridine ring and a 2-methylthiophen-3-yl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Overview

The compound's structure allows for diverse reactivity patterns due to the presence of both the aldehyde and heterocyclic rings. These features contribute to its potential as a valuable intermediate in organic synthesis and medicinal applications.

| Feature | Description |

|---|---|

| Pyridine Ring | Nitrogen-containing aromatic ring contributing to reactivity |

| Thiophene Moiety | Enhances electronic properties and biological interactions |

| Aldehyde Group | Provides reactive sites for further chemical transformations |

1. Antimicrobial Activity

Research indicates that compounds structurally similar to 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have explored the binding affinities of related compounds with various microbial targets, revealing promising results in inhibiting bacterial growth.

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have shown MIC values ranging from 2.50 to 20 µg/mL against different pathogens, suggesting strong antimicrobial potential .

2. Anti-inflammatory Properties

The compound's anti-inflammatory activity has been highlighted in various studies. The ability to inhibit inflammatory pathways positions it as a candidate for developing therapies targeting chronic inflammatory conditions.

- HRBC Membrane Stabilization : Compounds similar to 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating significant anti-inflammatory effects .

3. Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interact with specific biological targets involved in cancer progression. For example, studies have indicated that similar compounds can inhibit key proteins involved in tumor cell proliferation.

- Perforin Inhibition : Some derivatives have been shown to inhibit perforin, a protein critical for immune response against tumors, at low concentrations (IC50 ≤ 2.5 μM) without causing toxicity to immune cells .

Case Studies

Several case studies have documented the biological activity of compounds related to 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde:

- Inhibition of Perforin : A study investigated various derivatives that inhibited perforin's lytic activity effectively, showcasing their potential as selective immunosuppressive agents .

- Antimicrobial Efficacy : Another study focused on the synthesis of benzofuran-pyrazole hybrids that exhibited broad-spectrum antimicrobial activity, supporting further development towards clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.